3-Fluoro-4-(pyridin-4-yl)benzoic acid
Overview
Description
3-Pyrid-4-ylbenzoic acid is a phenylpyridine . It is used in the synthesis of various compounds and has been studied for its potential applications in different fields .
Synthesis Analysis
The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid involves various chemical reactions. In one study, a yield of 90% was achieved, resulting in a white powder . The reaction involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can be analyzed using techniques such as single-crystal X-ray diffraction . The molecular formula is C12H9NO2 .Chemical Reactions Analysis
3-Fluoro-4-(pyridin-4-yl)benzoic acid can participate in various chemical reactions. For instance, it has been used in the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The compound also shows robustness to cycling through sorption/desorption processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can vary. For instance, it has been described as a white powder with a melting point of 85–87°C . The compound’s molecular weight is 199.205 Da .Scientific Research Applications
Metal-Organic Frameworks and Coordination Polymers
Reactions of metal salts with pyridinyl-benzoic acid derivatives under ambient conditions have afforded a series of 3-D metal-organic frameworks (MOFs) with new types of net topologies. These complexes demonstrate the versatility of pyridinyl-benzoic acids in constructing MOFs with unique structural features, which could be potentially useful in catalysis, gas storage, and separation processes (Jiang et al., 2009).
Fluorescence and Magnetism in Coordination Complexes
Pyridinyl-benzoic acids have been used to synthesize coordination polymers with lanthanide ions, yielding compounds with unique luminescence and magnetic properties. These properties make them suitable for applications in materials science, particularly in developing luminescent materials and studying magnetic interactions (Hou et al., 2013).
Supramolecular Chemistry
The synthesis of complexes derived from pyridinyl-benzoic acid has contributed to the understanding of supramolecular interactions and crystal engineering. These studies offer insights into the design of new molecular architectures with potential applications in the development of novel supramolecular systems (Ma et al., 2014).
Hydrogen-Bonded Liquid Crystals
The interaction between pyridinyl-benzoic acids and other components has been investigated for the formation of hydrogen-bonded liquid crystals. These materials exhibit unique mesophase behavior and are of interest for their potential applications in display technologies and electronic devices (Naoum et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-pyridin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXOHHQHVUNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pyridin-4-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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